molecular formula C7H11NO2 B13039606 (3S)-3-Amino-3-(2-furyl)propan-1-OL

(3S)-3-Amino-3-(2-furyl)propan-1-OL

Cat. No.: B13039606
M. Wt: 141.17 g/mol
InChI Key: UCEDMXFZQPQWEQ-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(2-furyl)propan-1-OL: is an organic compound characterized by the presence of an amino group, a furan ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-furyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-furyl)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2-furyl)propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-furyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and hydroxyl group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The furan ring may also contribute to its activity by facilitating interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-furyl)propan-1-OL: A stereoisomer with similar chemical properties but different biological activity.

    3-Amino-3-(2-thienyl)propan-1-OL: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.

    3-Amino-3-(2-pyridyl)propan-1-OL: Contains a pyridine ring, which affects its chemical and biological properties.

Uniqueness

(3S)-3-Amino-3-(2-furyl)propan-1-OL is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S)-3-amino-3-(furan-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1

InChI Key

UCEDMXFZQPQWEQ-LURJTMIESA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CCO)N

Canonical SMILES

C1=COC(=C1)C(CCO)N

Origin of Product

United States

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